Cas no 83905-01-5 (Azithromycin)

Azithromycin 化学的及び物理的性質

名前と識別子

-

- Azithromycin

- CP 62993

- 9-deoxo-9a-methyl-9a-aza-9a-homoerythromycin A

- Azenil

- Azimin

- AzithroMycin Identity

- Aziwok

- Aztrin

- N-methyl-11-aza-10-de-oxo-10-dihydroerythromycin A

- Setron

- Tobil

- xz405

- XZ-450

- Zeto

- Zifin

- 9-Deoxo-9a-methyl-9a-aza-homoerythromycin A

- 11-(4-Dimethylamino-3-hydroxy-6-methyl-oxan-2-yl)oxy-2-ethyl-3,4,10-tr

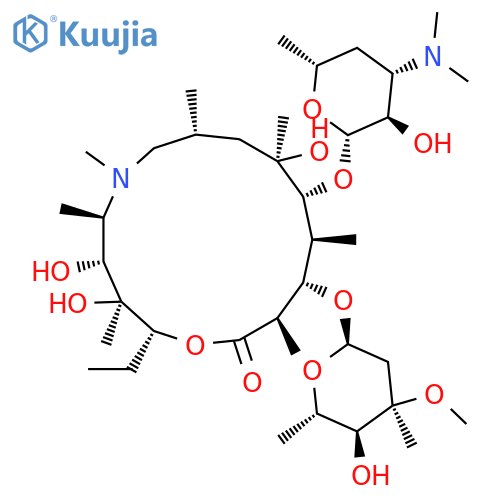

- (2R,3S,4R,5R,8R,10R,11R,13S,14R)-11-[(2S,3R,4S,6R)-4-Dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

- Zithromax

- Sumamed

- Zitromax

- Zmax

- Azithromycinum

- Azithromycine

- Hemomycin

- Azitrocin

- Azasite

- Zithrax

- Azitromax

- Mixoterin

- Zitrotek

- Misultina

- Zitrim

- Tromix

- Zmas

- Azithromycinum [Latin]

- Azithromycine [French]

- Zithromax IV

- AZITHROMYCIN DIHYDRATE

- Z-Pak

- Aritromicina [Spanish]

- C38H72N2O12

- Azithromycin (anhydrous)

- J2KLZ20U1M

- Azythromycin

- Azithromycin (AID

- Azithromycin Capsules

- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one (ACI)

- 1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-, [2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*)]- (ZCI)

- 9-Deoxo-9a-methyl-9a-aza-9a-homoetrythromycin A

- Aruzilina

- Arzomicin

- Auricin

- Auricin (polyketide antibiotic)

- Azadose

- Azatril

- Azee

- Aziromycin

- Azisara

- Azithral

- Azithrocin

- Azithromycin A

- Aziwin

- AZM

- Azomycin

- Azomycin (macrolide)

- Durasite

- Macromycin

- Macrozit

- MeSH ID: D017963

- N-Methyl-11-aza-10-deoxo-10-dihydroerythromycin A

- Sanhe

- Shimen

- Sumazid

- Tridosil

- Trozocina

- Ultreon

- Xithron

- Xithrone

- XZ 405

- XZ 450

- Zi-Factor

- MLS001332500

- Azithromycin (AIDS Initiative)

- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-((2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-1-oxa-6-azacyclopentadecan-15-one

- CP62,993

- DCH3

- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

- NCGC00090753-03

- SR-05000002067

- Azithromycinum (Latin)

- NS00000204

- Azitromin

- NINDS_000233

- A-9940

- HMS3259D10

- AC-16014

- CHEBI:2955

- Azithromycin, Antibiotic for Culture Media Use Only

- Azithromycin,(S)

- DivK1c_000233

- SBI-0206706.P001

- SCHEMBL23481

- KBioSS_000787

- HSDB 7205

- CAS-83905-01-5

- IDI1_000233

- Azitromicina [Spanish]

- S01AA26

- CCG-39360

- Azithromycin, European Pharmacopoeia (EP) Reference Standard

- Zmax SR

- F94OW58Y8V

- NSC 758625

- HMS2232M10

- 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one

- AZITHROMYCIN [INN]

- AZITHROMYCIN (USP MONOGRAPH)

- BRN 5387583

- CP-62993-3

- DTXSID8030760

- KBio3_001505

- KBioGR_000731

- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

- N-methyl-11-aza-10-deoxy-10-dihydroerythromycin A

- ZIT

- Azifast

- MLS001055353

- Azithromycin [USAN:INN:BAN]

- DB00207

- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)13-((2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-1-oxa-6-azacyclopentadecan-15-one

- Zitromax Avium 600

- AZITHROMYCIN [HSDB]

- AB00698251-10

- NCGC00090753-01

- Spectrum2_001582

- J01FA10

- BDBM50373918

- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranoside

- AKOS015895044

- MLS001304005

- 1-Oxa-6-azacyclopentadecan-15-one, 13-((2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-, (2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*))-

- 9-Deoxo-9a-aza-9a-methyl-9a-homoerythromycin A

- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

- KBio2_003355

- Tox21_111008

- Zythromax

- KBio2_005923

- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-((2S,3R,4S,6R)-

- AZITHROMYCIN [MI]

- Zentavion

- SR-05000002067-1

- 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-?-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-?-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one

- AZITHROMYCIN [WHO-DD]

- A905251

- N46072

- MLS001201763

- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

- Azithromycin for peak identification, European Pharmacopoeia (EP) Reference Standard

- Spectrum_000307

- azithromycin anhydrous

- BRD-K74501079-001-18-1

- KBio1_000233

- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranoside

- NCGC00258564-01

- 1-Oxa-6-azacyclopentadecan-15-one, 13-((2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-, (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-

- EC 617-500-5

- AZITHROMYCIN [USP MONOGRAPH]

- MLS001332499

- CP-62993

- Zithromac

- Azyter

- SR-05000002067-2

- SPECTRUM1503679

- Azithromycin (Zithromax)

- NSC643732

- NCGC00090753-04

- HMS1922G12

- HMS500L15

- SPBio_001544

- UNII-J2KLZ20U1M

- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-

- HMS2094M11

- Tox21_201011

- 83905-01-5

- Azitromicine

- HY-17506

- CP-62,993

- BSPBio_002285

- GTPL6510

- Z-Pak (Azithromycin)

- Azithramycine

- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

- DRG-0104

- Azimakrol

- NCGC00090753-02

- Spectrum5_001867

- KBio2_000787

- Toraseptol

- Zithromycin

- MLS001066331

- Azithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard

- Anhydrous azithromycin

- AB00698251_11

- NSC-758625

- Q165399

- Spectrum3_000653

- CHEMBL529

- Trulimax

- Azithromycin Identity, United States Pharmacopeia (USP) Reference Standard

- CCRIS 1961

- A-9941

- Azitromicina

- DTXCID6010760

- SMR000471864

- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-2-ethyl-3,4,10-trihydroxy-13-((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yloxy)-3,5,6,8,10,12,14-heptamethy...

- NCGC00090753-06

- NC00712

- [2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*)]-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-.alpha.-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-

- Azigram

- Azithromycin, analytical standard

- Z1558483766

- Spectrum4_000186

- Aritromicina

- BIDD:GT0792

- HB4336

- 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L</span>-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D</span>-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one

- AZITHROMYCIN, UNSPECIFIED HYDRATION

- 1ST7816

- A2076

- BRD-K74501079-001-15-7

-

- MDL: MFCD00873574

- インチ: 1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

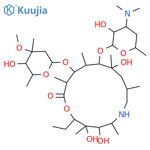

- InChIKey: MQTOSJVFKKJCRP-BICOPXKESA-N

- ほほえんだ: O([C@@H]1O[C@H](C)C[C@H](N(C)C)[C@H]1O)[C@H]1[C@@](O)(C)C[C@@H](C)CN(C)[C@H](C)[C@@H](O)[C@@](O)(C)[C@@H](CC)OC(=O)[C@H](C)[C@@H](O[C@@H]2O[C@@H](C)[C@H](O)[C@](C)(OC)C2)[C@@H]1C

- BRN: 5387583

計算された属性

- せいみつぶんしりょう: 748.50900

- どういたいしつりょう: 748.50852574 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 14

- 重原子数: 52

- 回転可能化学結合数: 7

- 複雑さ: 1150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 18

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- ぶんしりょう: 749.0

- トポロジー分子極性表面積: 180

- 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

- 色と性状: 白色結晶

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 113-115 ºC

- ふってん: 822.1±65.0°C at 760 mmHg

- フラッシュポイント: 451.0±34.3 °C

- 屈折率: 1.536

- ようかいど: soluble in ethanol and DSMO, minimally soluble in water

- あんていせい: Stable. Incompatible with strong oxidizing agents.

- PSA: 180.08000

- LogP: 1.83860

- ようかいせい: 自信がない

- ひせんこうど: D20 -37° (c = 1 in CHCl3)

- じょうきあつ: 2.65X10-24 mm Hg at 25 °C (est)

Azithromycin セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H317-H334

- 警告文: P261-P280-P342 + P311

- WGKドイツ:2

- 危険カテゴリコード: 42/43

- セキュリティの説明: 22-36/37-45

- RTECS番号:RN6960000

-

危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Azithromycin 税関データ

- 税関コード:2941500000

- 税関データ:

中国税関コード:

2941500000

Azithromycin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6401-10 mg |

Azithromycin |

83905-01-5 | 99.90% | 10mg |

¥319.00 | 2022-04-26 | |

| Enamine | EN300-124208-0.1g |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |

83905-01-5 | 95% | 0.1g |

$486.0 | 2023-02-15 | |

| Hello Bio | HB4336-250mg |

Azithromycin |

83905-01-5 | >98% | 250mg |

£284 | 2024-07-19 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17062-25g |

Azithromycin |

83905-01-5 | BR,98% | 25g |

¥280.00 | 2021-09-02 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13256-25mg |

Azithromycin |

83905-01-5 | 98% | 25mg |

¥643.00 | 2023-09-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A59370-5g |

Azithromycin |

83905-01-5 | 5g |

¥79.0 | 2021-09-10 | ||

| Apollo Scientific | BIA0165-1g |

Azithromycin |

83905-01-5 | 1g |

£32.00 | 2025-02-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-254949B-500mg |

Azithromycin, |

83905-01-5 | 958 ug/mg | 500mg |

¥1880.00 | 2023-09-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-217686-1mg |

Azithromycin-d3, |

83905-01-5 | ≥98% | 1mg |

¥2181.00 | 2023-09-05 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6401-500 mg |

Azithromycin |

83905-01-5 | 99.90% | 500MG |

¥4107.00 | 2022-04-26 |

Azithromycin 合成方法

ごうせいかいろ 1

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

ごうせいかいろ 2

ごうせいかいろ 3

ごうせいかいろ 4

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9.0 - 10.0

1.3 Reagents: Formic acid ; rt → 42 °C; 12 h, pH 5.0 - 6.0, 38 - 42 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10.3 - 10.8

ごうせいかいろ 5

ごうせいかいろ 6

1.2 Reagents: Citric acid Solvents: Acetone , Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 2.5, rt; rt → 10 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 11.5, < 10 °C

1.5 Reagents: Formic acid , Dichloromethane Solvents: Dichloromethane ; rt → reflux; 5 h, reflux

ごうせいかいろ 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

Azithromycin Raw materials

- Azathramycin

- 1-Oxa-6-azacyclopentadecan-15-one, 13-[[2,6-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl]oxy]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-ethyl-3,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]...

- Azithromycin Impurity 2

- 342371-84-0

- Erythromycin A 6,9-Imino Ether

Azithromycin Preparation Products

Azithromycin 関連文献

-

Raghu Raj,Kirkwood M. Land,Vipan Kumar RSC Adv. 2015 5 82676

-

Amol Vijay Sonawane,Z. V. P. Murthy Environ. Sci.: Water Res. Technol. 2023 9 86

-

Ghaidaa S. Daood,Hamidon Basri,Johnson Stanslas,Hamid Reza Fard Masoumi,Mahiran Basri RSC Adv. 2015 5 82654

-

Maohua Chen,Jiaojun Wei,Songzhi Xie,Xinyan Tao,Zhanlin Zhang,Pan Ran,Xiaohong Li Nanoscale 2019 11 1410

-

Isabel S. Hernandes,Haroldo C. Da Silva,Hélio F. Dos Santos,Eloah P. ávila,Mauro V. De Almeida,Matheus G. R. Gomes,Diego F. S. Paschoal,Wagner B. De Almeida Phys. Chem. Chem. Phys. 2022 24 22845

-

Biljana Arsic,Abida Awan,Richard J. Brennan,Juan A. Aguilar,Ruth Ledder,Andrew J. McBain,Andrew C. Regan,Jill Barber Med. Chem. Commun. 2014 5 1347

-

Hend Mohamed Abdel-Bar,Inas A. Abdallah,Marwa A. A. Fayed,Yassmin Moatasim,Ahmed Mostafa,Mohammed Farrag El-Behairy,Hanan Elimam,Yaseen A. M. M. Elshaier,Khaled A. M. Abouzid RSC Adv. 2021 11 28876

-

8. Mesoporous molecularly imprinted polymer nanoparticles as a sustained release system of azithromycinSimin Sheybani,Tolou Hosseinifar,Majid Abdouss,Saeedeh Mazinani RSC Adv. 2015 5 98880

-

Shuling Yan,Yanhong Zhu,Lili Li,Song Qin,Jingyi Yuan,Xiulian Chang,Shanliang Hu Food Funct. 2023 14 427

-

T. L. Jones-Lepp J. Environ. Monit. 2006 8 472

Azithromycinに関する追加情報

Azithromycin (83905-01-5): Chemical Structure and Pharmacological Properties

Azithromycin, with the CAS number 83905-01-5, is a widely used macrolide antibiotic derived from erythromycin. Its unique 15-membered lactone ring structure enhances stability against gastric acid, improving oral bioavailability. The compound's mechanism of action involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis and exhibiting broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens. Researchers emphasize its prolonged tissue half-life (up to 68 hours), enabling shorter treatment regimens—a key advantage in clinical settings. Recent studies also explore its anti-inflammatory effects, expanding potential applications beyond infectious diseases.

Azithromycin (83905-01-5): Clinical Applications and Therapeutic Efficacy

Clinically, Azithromycin (83905-01-5) is a first-line treatment for respiratory infections (e.g., community-acquired pneumonia, bronchitis), sexually transmitted diseases (e.g., chlamydia), and skin infections. Its concentration-dependent bactericidal activity allows for once-daily dosing, improving patient compliance. Notably, during the COVID-19 pandemic, azithromycin gained attention for its potential immunomodulatory role in reducing cytokine storms, though subsequent trials yielded mixed results. Current meta-analyses highlight its efficacy in chronic obstructive pulmonary disease (COPD) exacerbations, reducing hospitalization rates by 27% (95% CI: 0.61–0.88). Patients frequently search for "azithromycin vs. amoxicillin" comparisons, underscoring the need for clear differentiation in spectrum and dosing protocols.

Azithromycin (83905-01-5): Drug Resistance and Safety Profile

Emerging macrolide resistance, particularly in Streptococcus pneumoniae (up to 30% in some regions), poses challenges for Azithromycin (83905-01-5) efficacy. Molecular studies link resistance to erm(B) and mef(A) gene mutations. Despite this, its safety profile remains favorable, with common side effects limited to gastrointestinal disturbances (incidence: 12–18%). Rare but serious risks include QT interval prolongation, necessitating caution in cardiac patients. Pharmacovigilance data from the FDA Adverse Event Reporting System (FAERS) emphasizes the importance of drug-drug interaction checks, especially with anticoagulants and antacids.

Azithromycin (83905-01-5): Recent Advances and Future Research

Cutting-edge research explores Azithromycin (83905-01-5) in novel formulations like nanoparticle delivery systems to enhance lung tissue penetration. A 2023 Nature Communications study demonstrated its synergy with ivermectin against multidrug-resistant Staphylococcus aureus. Additionally, its role in chronic inflammatory conditions (e.g., cystic fibrosis, bronchiectasis) is under investigation, with Phase III trials showing a 40% reduction in exacerbations. Future directions include personalized dosing algorithms using pharmacogenomics to optimize therapeutic outcomes while minimizing resistance development.

Azithromycin (83905-01-5): Industrial Synthesis and Market Trends

The global market for Azithromycin (83905-01-5) is projected to reach $1.8 billion by 2027, driven by increasing demand in emerging economies. Modern synthesis routes employ enzymatic catalysis to improve yield (up to 85%) and reduce environmental impact compared to traditional chemical methods. Patent expirations have spurred generic production, with WHO prequalified manufacturers supplying low-cost versions to global health programs. Analytical techniques like HPLC-MS ensure compliance with USP/EP monographs, addressing concerns about substandard generics—a top search query among healthcare purchasers.

83905-01-5 (Azithromycin) 関連製品

- 612069-31-5(3’-N-Desmethyl-3’-N-tosyl Azithromycin)

- 612069-30-4(3'-N-4-(Acetylamino)phenylsulfonyl-3'-N-demethyl Azithromycin)

- 10191-41-0(DL-alpha-Tocopherol)

- 119-36-8(Methyl salicylate)

- 114-07-8(Erythromycin)

- 763924-54-5(2-Desethyl-2-propylazithromycin)

- 8004-87-3(Basic Violet 1)

- 90503-06-3(Azithromycin N-Oxide)

- 1264-62-6(Erythromycin ethylsuccinate)

- 18323-44-9(Clindamycin)